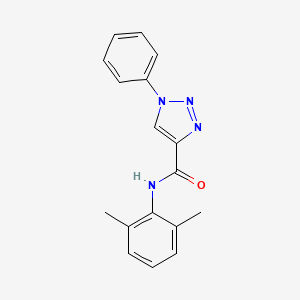
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. CPCA is a synthetic compound that belongs to the piperidine family of compounds and is used in various scientific studies as a selective inhibitor of the dopamine transporter.
Mechanism of Action
CPCA works by binding to the dopamine transporter and blocking its activity. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to changes in neuronal activity and behavior. CPCA has been shown to selectively inhibit the dopamine transporter, with little to no effect on other monoamine transporters such as the serotonin transporter.
Biochemical and Physiological Effects:
CPCA has been shown to have a number of biochemical and physiological effects. In animal studies, CPCA has been shown to increase locomotor activity and induce stereotypy, which are behaviors associated with increased dopamine release. CPCA has also been shown to increase dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
Advantages and Limitations for Lab Experiments
CPCA has a number of advantages for use in lab experiments. It is a selective inhibitor of the dopamine transporter, which allows for the specific study of dopamine signaling in the brain. CPCA is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also some limitations to the use of CPCA. It has a relatively short half-life in vivo, which can make it difficult to study long-term effects. Additionally, CPCA can have off-target effects on other proteins, which can complicate data interpretation.
Future Directions
There are a number of future directions for research involving CPCA. One area of interest is the role of the dopamine transporter in various neurological and psychiatric disorders, such as Parkinson's disease and addiction. CPCA could be used as a tool to study the effects of dopamine transporter dysfunction in these conditions. Additionally, there is interest in developing more selective and long-lasting dopamine transporter inhibitors for use in the treatment of these disorders. CPCA could serve as a starting point for the development of these compounds.
Synthesis Methods
CPCA can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of CPCA as a white crystalline solid.
Scientific Research Applications
CPCA has been widely used in scientific research as a tool to study the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, which is important for regulating dopamine levels in the brain. CPCA is a selective inhibitor of the dopamine transporter, which means that it can block the reuptake of dopamine and increase the concentration of dopamine in the synaptic cleft. This makes CPCA a valuable tool for studying the role of the dopamine transporter in various physiological and pathological conditions.
properties
IUPAC Name |
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-16-13(18)12-7-2-3-8-17(12)14(19)10-5-4-6-11(15)9-10/h4-6,9,12H,2-3,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGUAPBSNQBKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

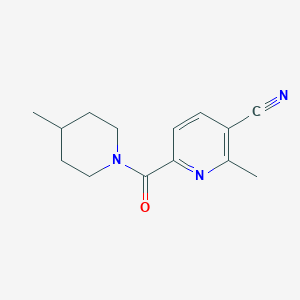
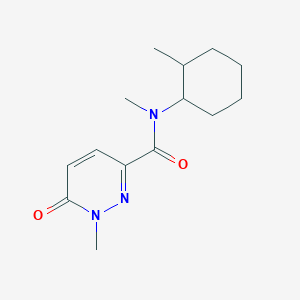




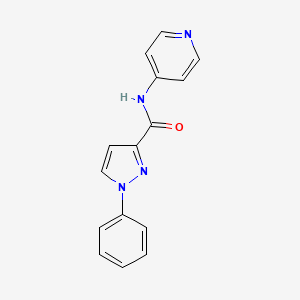
![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
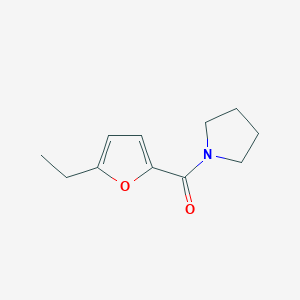
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
